Methyl 3-oxohexadecanoate

Description

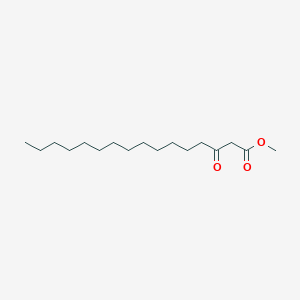

Structure

3D Structure

Properties

CAS No. |

14427-53-3 |

|---|---|

Molecular Formula |

C17H32O3 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

methyl 3-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |

InChI Key |

OEEDRMFBAHHVQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)OC |

Other CAS No. |

14427-53-3 |

Synonyms |

3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Methyl 3-Oxohexadecanoate Synthesis

The construction of the this compound backbone can be achieved through several strategic approaches, with acylation reactions and one-pot syntheses being particularly prominent.

Acylation Reactions via Meldrum's Acid and Related Precursors

A widely employed and effective method for synthesizing this compound involves the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This strategy leverages the high acidity of the methylene (B1212753) protons of Meldrum's acid, facilitating its acylation.

The synthesis commences with the reaction between Meldrum's acid and myristoyl chloride. researchgate.netfrontiersin.org This C-acylation is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as pyridine. researchgate.netfrontiersin.org The resulting intermediate, an acyl Meldrum's acid derivative, is often unstable and prone to decomposition during purification by column chromatography. researchgate.netfrontiersin.org Consequently, the crude acylated product is directly subjected to alcoholysis with methanol (B129727). researchgate.netfrontiersin.org Refluxing the intermediate in methanol leads to the opening of the dioxane ring and subsequent decarboxylation to afford the desired this compound. researchgate.netfrontiersin.org This two-step, one-pot procedure from Meldrum's acid provides a versatile route to β-keto esters.

Table 1: Reaction Parameters for the Synthesis of this compound via Meldrum's Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Key Step |

| Meldrum's Acid | Myristoyl Chloride | Pyridine | THF | C-acylation |

| Acyl Meldrum's Acid Intermediate | Methanol | - | Methanol | Alcoholysis & Decarboxylation |

One-Pot Synthetic Approaches to β-Keto Esters

One-pot syntheses offer an efficient and streamlined alternative for the preparation of β-keto esters like this compound, minimizing the need for isolation of intermediates. A notable one-pot method involves the reaction of an acyl chloride with a metal enolate of an acetoacetic ester, followed by deacetylation.

For instance, ethyl 3-oxohexadecanoate has been synthesized in a one-pot, one-step method by reacting myristoyl chloride with sodium ethyl acetoacetate (B1235776) in ethanol. researchgate.net The initially formed α-acetyl β-keto ester undergoes deacetylation upon refluxing the reaction mixture, yielding the final β-keto ester. researchgate.net This approach is advantageous as it avoids the use of additional, and sometimes harsh, reagents for the deacetylation step. researchgate.net Similar principles can be applied to the synthesis of this compound by utilizing methyl acetoacetate.

Enantioselective Synthesis of Chiral Derivatives

The ketone functionality at the C3 position of this compound allows for the stereoselective introduction of a hydroxyl group, leading to the formation of chiral β-hydroxy esters. These chiral building blocks are valuable in the synthesis of various natural products and pharmaceuticals.

Biocatalytic and Asymmetric Hydrogenation of this compound

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of β-keto esters. Ruthenium(II) complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for this transformation. Current time information in Bangalore, IN.nih.govrsc.org The hydrogenation of this compound in the presence of a chiral Ru-BINAP catalyst can yield the corresponding (R)- or (S)-methyl 3-hydroxyhexadecanoate with high enantiomeric excess. Current time information in Bangalore, IN. The reaction is typically carried out under hydrogen pressure in a suitable solvent like ethanol. google.com The choice of the ligand's chirality dictates the stereochemical outcome of the reduction.

Biocatalytic reductions using enzymes such as ene reductases also present a green and highly selective alternative for the synthesis of chiral molecules, although specific applications to this compound are less commonly documented in broad literature. researchgate.net

Table 2: Catalysts for Asymmetric Hydrogenation of β-Keto Esters

| Catalyst Type | Chiral Ligand Example | Substrate | Product | Key Feature |

| Ruthenium Complex | (S)-BINAP | Ethyl 3-oxohexadecanoate | Ethyl (S)-3-hydroxyhexadecanoate | High enantioselectivity |

| Ruthenium Complex | Ru/POP-BINAP | Various β-keto esters | Chiral β-hydroxy esters | Heterogeneous, recyclable catalyst nih.gov |

Stereoselective Formation of β-Hydroxy Esters from Keto-Ester Precursors

The stereoselective formation of β-hydroxy esters from this compound is predominantly achieved through the asymmetric hydrogenation methods described above. These methods provide direct access to enantiomerically enriched methyl 3-hydroxyhexadecanoate.

Alternatively, non-stereoselective reduction of the keto group can be readily accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. researchgate.net This reaction rapidly converts this compound into racemic methyl 3-hydroxyhexadecanoate. researchgate.netfrontiersin.org While this method is simpler to perform, it necessitates a subsequent resolution step if a single enantiomer is required.

The synthesis of specific diastereomers can be crucial in complex molecule synthesis. For example, in the synthesis of orlistat, the stereoselective reduction of a β-keto ester intermediate is a key step to establish the desired stereochemistry. aklectures.com

Derivatization and Further Chemical Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules due to the reactivity of its functional groups. The presence of the ketone, the ester, and the acidic α-protons allows for a variety of chemical modifications.

A fundamental reaction of β-keto esters is alkylation at the α-carbon (C2). acs.org By treating this compound with a base to form the enolate, followed by reaction with an alkyl halide, a new substituent can be introduced at the C2 position. acs.org This has been utilized in the synthesis of methyl-branched lipids, where this compound is reacted with an iodide to form a C-alkylated product.

Furthermore, this compound has been employed as a starting material in the stereospecific synthesis of natural products like protolichesterinic acid methyl ester. researchgate.net This involves the reaction of its enolate with an electrophile, demonstrating its utility as a nucleophilic building block. researchgate.net

The β-keto ester moiety can also participate in condensation reactions to form heterocyclic compounds. For example, β-keto esters can react with aromatic amines to synthesize quinoline (B57606) derivatives. They are also known to be key intermediates in the synthesis of various medicinally important heterocyclic compounds.

Finally, the ester group can be modified through transesterification. rsc.org This reaction allows for the exchange of the methyl group for other alkyl or functionalized groups, which can be important for tuning the properties of the molecule or for facilitating subsequent synthetic steps. rsc.org

Advanced Analytical Characterization Techniques

Spectroscopic Signatures and Elucidation

Spectroscopic methods are indispensable for the structural elucidation of methyl 3-oxohexadecanoate, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Analysis: In deuterated methanol (B129727) (CD₃OD), the proton NMR spectrum of this compound displays characteristic signals that correspond to the different proton groups within the molecule. Key signals include those for the methyl ester protons, the methylene (B1212753) protons adjacent to the ketone and ester functionalities, the long aliphatic chain, and the terminal methyl group. frontiersin.org

¹³C-NMR Analysis: The carbon-13 NMR spectrum provides complementary information, identifying the carbon atoms in unique electronic environments. In deuterated chloroform (B151607) (CDCl₃), distinct peaks are observed for the two carbonyl carbons (ester and ketone), the carbons of the methyl ester, and the various methylene groups of the long alkyl chain. frontiersin.org Some signals from the repeating methylene units in the long chain may overlap. frontiersin.org

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H-NMR | CD₃OD | 3.99 (m, 1H) | CH |

| 3.93 (ABq, J = 17.8 Hz, 2H) | CH₂ adjacent to ester | ||

| 2.41 (dd, J = 5.0, 14.3 Hz, 1H), 2.37 (dd, J = 7.7, 14.3 Hz, 1H) | CH₂ adjacent to ketone | ||

| 1.52-1.31 (m, 24H) | (CH₂)₁₂ | ||

| 0.92 (t, J = 6.8 Hz, 3H) | Terminal CH₃ | ||

| ¹³C-NMR | CDCl₃ | 173.3 | Ester C=O |

| 171.7 | Ketone C=O | ||

| 68.3 | CH | ||

| 43.2 | CH₂ | ||

| 40.3 | CH₂ | ||

| 36.7, 31.7, 29.4, 29.35, 29.34, 29.3, 29.1, 25.2, 22.3 | Alkyl Chain Carbons | ||

| 13.0 | Terminal CH₃ |

Data sourced from Frontiers in Chemistry. frontiersin.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The monoisotopic mass of the compound is 284.235145 Da. chemspider.com

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation. The resulting fragmentation pattern is a "fingerprint" that helps in its identification. For keto-esters like this compound, fragmentation often occurs at the bonds adjacent to the carbonyl (C=O) groups, as these are points of relative weakness. libretexts.orgmsu.edu Key fragmentation processes include:

Alpha-Cleavage: The C-C bonds next to the ketone and ester groups are susceptible to cleavage. libretexts.org This can lead to the loss of alkyl radicals.

McLafferty Rearrangement: Esters can undergo a characteristic rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 284, along with fragment ions corresponding to the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) from the ester or various alkyl fragments from the long chain. libretexts.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the isolation and purification of this compound from synthetic reaction mixtures or natural extracts. lookchem.com

Flash Chromatography: This is a common method used for the preparative separation of this compound. lookchem.com The technique utilizes a silica (B1680970) gel 60 stationary phase. Detection of the compound as it elutes from the column can be achieved by charring with a solution of sulfuric acid and phosphomolybdic acid in alcohol, or by visualization under UV light. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique frequently employed for the detection, quantification, and purification of related keto-esters. evitachem.comscispace.com Different column and solvent systems can be optimized for the specific separation needs.

Biological Roles and Enzymatic Metabolism in Non Human Systems

Intermediacy in Fatty Acid Elongation Cycles

The elongation of fatty acids is a fundamental biological process that occurs in the endoplasmic reticulum and is essential for producing long-chain and very-long-chain fatty acids (VLCFAs). biorxiv.orgnih.gov This process involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. nih.gov Methyl 3-oxohexadecanoate is structurally related to the intermediates in this cycle. The first and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, catalyzed by a family of enzymes known as ELOVL elongases. biorxiv.org This 3-ketoacyl-CoA intermediate is then reduced, dehydrated, and reduced again to yield an acyl-CoA that is two carbons longer. nih.gov

While primarily known for their role in steroid metabolism, some 17β-hydroxysteroid dehydrogenase (17β-HSD) isozymes also participate in fatty acid metabolism. nih.gov Specifically, 17β-Hydroxysteroid Dehydrogenase Type 12 (17β-HSD12) has been identified as an enzyme involved in fatty acid elongation. thieme-connect.comresearchgate.net This enzyme catalyzes the reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, the second step in the fatty acid elongation cycle. nih.gov

Studies have shown that 3-ketopalmitoyl coenzyme A (3-oxohexadecanoyl-CoA), a molecule structurally similar to this compound, is a potential substrate for 17β-HSD12. thieme-connect.comresearchgate.net This highlights the role of this enzyme family in processing β-ketoacyl structures during the synthesis of long-chain fatty acids. The ubiquitous expression of 17β-HSD12 in various tissues in organisms like mice and humans underscores its importance in lipid metabolism.

Table 1: Key Enzymes in Fatty Acid Elongation and their Functions

| Enzyme | Function | Substrate (Example) | Product (Example) |

| 3-ketoacyl-CoA synthase (ELOVL) | Condensation | Acyl-CoA + Malonyl-CoA | 3-ketoacyl-CoA |

| 3-ketoacyl-CoA reductase (KAR/17β-HSD12) | First Reduction | 3-ketoacyl-CoA | 3-hydroxyacyl-CoA |

| 3-hydroxyacyl-CoA dehydratase (HACD) | Dehydration | 3-hydroxyacyl-CoA | trans-2,3-enoyl-CoA |

| trans-2,3-enoyl-CoA reductase (TER) | Second Reduction | trans-2,3-enoyl-CoA | Acyl-CoA (elongated) |

Contribution to Biosynthetic Pathways of Natural Products

Beyond its role in primary metabolism, this compound and its related structures serve as precursors in the biosynthesis of specialized secondary metabolites in various organisms.

Pahutoxin (B1222074), also known as ostracitoxin, is a potent ichthyotoxin (fish-killing toxin) secreted by boxfish (family Ostraciidae) as a defense mechanism. hawaii.eduresearchgate.netmdpi.com The chemical structure of pahutoxin is choline (B1196258) chloride ester of 3-acetoxypalmitic acid. hawaii.eduresearchgate.net The biosynthesis of this toxin involves the modification of a long-chain fatty acid.

The synthetic pathway to pahutoxin involves the formation of 3-hydroxypalmitic acid, which is then acetylated and esterified with choline. hawaii.edu The precursor to 3-hydroxypalmitic acid is 3-oxohexadecanoic acid, the corresponding β-keto acid of this compound. This indicates that a derivative of this compound is a key intermediate in the biogenesis of this marine toxin. The toxicity of pahutoxin is linked to its hemolytic properties, causing the rupture of red blood cells in susceptible fish. smolecule.com

Methyl ketones are naturally occurring compounds found in microorganisms, plants, and insects, where they can act as signaling molecules, flavor compounds, or defense agents. nih.gov The biosynthesis of methyl ketones is often linked to the incomplete β-oxidation of fatty acids, which generates β-keto acid intermediates. nih.gov These β-keto acids can then be decarboxylated to form methyl ketones.

While direct studies on this compound as a precursor for methyl ketones are limited, the general pathway suggests its potential involvement. For instance, in engineered Escherichia coli, the overproduction of β-ketoacyl-CoAs, including structures related to the hexadecanoyl chain, leads to enhanced synthesis of methyl ketones. nih.gov The enzyme FadM, a thioesterase, has been identified as a key catalyst in this process, converting β-ketoacyl-CoAs to the corresponding β-keto acids, which are then decarboxylated. nih.gov This suggests a plausible pathway where 3-oxohexadecanoyl-CoA, a derivative of this compound, could be converted to the methyl ketone, 2-pentadecanone.

Mechanistic Insights into Enzymatic Reductions of β-Keto Esters

The enzymatic reduction of β-keto esters is a stereoselective process of significant interest in biocatalysis for the production of chiral alcohols. nih.govrsc.orgmdpi.com Organisms like baker's yeast (Saccharomyces cerevisiae) contain a multitude of reductase enzymes that can reduce the carbonyl group of β-keto esters. nih.gov

These reductions are often highly stereospecific, yielding either the (R) or (S) enantiomer of the corresponding β-hydroxy ester. The stereochemical outcome depends on the specific reductase enzyme and its substrate specificity. nih.gov Research into these enzymes, often called ketoreductases or alcohol dehydrogenases, has revealed that their active sites are tailored to bind the β-keto ester in a specific orientation, allowing for the hydride transfer from a cofactor (typically NADPH or NADH) to one face of the carbonyl group. rsc.orgmdpi.com

Genetic engineering of microorganisms like baker's yeast has been employed to improve the stereoselectivity of these reductions by overexpressing specific reductases or knocking out others that produce the undesired stereoisomer. nih.gov This has allowed for the efficient synthesis of enantiomerically pure β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org The study of the reduction of various β-keto esters, including those structurally similar to this compound, provides fundamental insights into enzyme mechanisms and guides the development of novel biocatalysts.

Research Applications in Complex Molecule Synthesis

Building Block for Bioactive Scaffolds (e.g., Commendamide (B1163279) and δ-Lactones)

The carbon skeleton of methyl 3-oxohexadecanoate is a ready-made feature for the synthesis of various natural products and bioactive compounds. Its utility as a precursor is evident in the synthesis of molecules like commendamide and various δ-lactones.

Commendamide Synthesis: Commendamide, a bioactive metabolite derived from gut microbiota, has been synthesized using this compound as a key intermediate. frontiersin.orgnih.gov This synthesis highlights a streamlined and efficient approach to obtaining this G-protein-coupled receptor (GPCR) agonist. frontiersin.orgnih.gov The process typically begins with the C-acylation of Meldrum's acid with myristoyl chloride, which, after alcoholysis with methanol (B129727), yields this compound. frontiersin.orgnih.govfrontiersin.org Subsequent reduction of the keto group to a hydroxyl group, followed by saponification and amidation, leads to the final commendamide product. frontiersin.org A notable aspect of this synthetic route is its development as a green and economical method, minimizing the use of hazardous solvents and simplifying purification steps. frontiersin.orgnih.gov For instance, the initial C-acylation has been effectively carried out in a minimal volume of THF instead of the more conventional dichloromethane. frontiersin.org

The general synthetic sequence starting from Meldrum's acid is outlined below:

Step 1: C-acylation of Meldrum's acid with myristoyl chloride. frontiersin.orgfrontiersin.org

Step 2: Alcoholysis with methanol to form this compound (5). frontiersin.org

Step 3: Reduction of the ketone in compound (5) with sodium borohydride (B1222165) (NaBH₄) to yield methyl 3-hydroxyhexadecanoate (6). nih.govfrontiersin.org

Step 4: Saponification of the methyl ester (6) to give 3-hydroxyhexadecanoic acid (7). frontiersin.org

Step 5: Coupling of the acid (7) with a glycine (B1666218) methyl ester, followed by final saponification to yield commendamide. nih.gov

This methodology has also been adapted for the synthesis of deuterated commendamide, a valuable tool for metabolic studies. frontiersin.orgnih.gov

δ-Lactones Synthesis: this compound and its derivatives are crucial precursors for the synthesis of δ-lactones, which are structural motifs found in numerous natural products, including some with anti-obesity properties and pheromonal activity. researchgate.netresearchgate.net For example, a synthetic approach to the lactone core of the anti-obesity drug tetrahydrolipstatin has been developed from methyl (5S)-5-{[tert-butyl(dimethyl)silyl]-oxy}-3-oxohexadecanoate. researchgate.netresearchgate.net The synthesis of (6S)-6-undecyltetrahydro-2H-pyran-2-one, the pheromone of the oriental hornet Vespa orientalis, also utilizes derivatives of this compound. researchgate.netresearchgate.net These syntheses often involve the reduction of the keto group, followed by intramolecular cyclization (lactonization) to form the characteristic six-membered ring of the δ-lactone. researchgate.net

Synthetic Pathways to Chiral Compounds for Research Probes

The creation of enantiomerically pure compounds is critical for studying biological systems, as different enantiomers can exhibit vastly different biological activities. This compound is an excellent starting point for generating such chiral molecules, which can be used as research probes to investigate biological pathways.

A key transformation in this context is the asymmetric hydrogenation of the ketone group in this compound. This reaction, when catalyzed by specific chiral catalysts, can produce either the (R)- or (S)-enantiomer of methyl 3-hydroxyhexadecanoate with high enantiomeric excess. tandfonline.comresearchgate.net

Synthesis of Pahutoxin (B1222074): An example of this application is the synthesis of both enantiomers of pahutoxin, a neurotoxin isolated from the Hawaiian boxfish. tandfonline.com The synthesis starts with the enantio-differentiating hydrogenation of this compound. tandfonline.com

Using an (R,R)-tartaric acid-modified Raney nickel catalyst ((R,R)-TA-MRNi) yields (R)-(-)-methyl 3-hydroxyhexadecanoate with 87% enantiomeric excess. tandfonline.com

Conversely, using the (S,S)-TA-MRNi catalyst produces the (S)-enantiomer with 88% enantiomeric excess. tandfonline.com These optically active hydroxy esters are then converted through a series of steps into the respective (R)- and (S)-pahutoxin, allowing for the determination of the absolute configuration of the natural toxin. tandfonline.com

General Chiral Building Blocks: The enantioselective hydrogenation of β-keto esters like this compound has been optimized for both academic and industrial applications. researchgate.net Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are highly effective catalysts for this transformation, often achieving high yields and excellent enantiomeric excesses (97-99% ee). researchgate.net The resulting chiral β-hydroxy esters are versatile building blocks for the synthesis of a wide range of other complex chiral molecules. mdpi.com For instance, (R)- and (S)-δ-hydroxy-β-ketoesters, synthesized via asymmetric Mukaiyama aldol (B89426) additions, serve as precursors for plymuthipyranones, which have shown anti-MRSA activity. mdpi.com

Table 1: Asymmetric Hydrogenation of this compound

| Catalyst System | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R,R)-Tartaric Acid-Modified Raney Nickel | (R)-methyl 3-hydroxyhexadecanoate | 87% | tandfonline.com |

| (S,S)-Tartaric Acid-Modified Raney Nickel | (S)-methyl 3-hydroxyhexadecanoate | 88% | tandfonline.com |

Development of Novel Chemical Synthesis Methodologies

The use of this compound has also been instrumental in the development of new and improved synthetic methods. Research in this area focuses on increasing efficiency, reducing environmental impact, and accessing novel molecular structures.

As mentioned, the synthesis of commendamide from this compound has been optimized to be more "green" and economical by using safer solvents and minimizing purification steps, showcasing a move towards sustainable chemistry. frontiersin.orgnih.govfrontiersin.org

Furthermore, the extensive research into the asymmetric hydrogenation of this compound and similar β-keto esters has driven the development of more active and selective catalysts. researchgate.net The ability to perform these reactions at low catalyst loadings (with substrate-to-catalyst ratios up to 20,000:1) and under practical conditions (e.g., atmospheric pressure of hydrogen) represents a significant methodological advancement for both laboratory and industrial-scale synthesis of chiral compounds. researchgate.net

This compound is also employed in multi-step syntheses that require the construction of long carbon chains with specific functionalities. For example, it has been used in the synthesis of methyl-branched lipids, where it is reacted with other building blocks to assemble the complex carbon skeleton of molecules like mycolipanolic acid. rug.nl These complex syntheses often require the development of specific reaction sequences and protecting group strategies, thus contributing to the broader field of organic synthesis methodology.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₃₂O₃ |

| Commendamide | C₁₈H₃₅NO₄ |

| δ-Lactone | Variable |

| Tetrahydrolipstatin | C₂₉H₅₃NO₅ |

| (6S)-6-Undecyltetrahydro-2H-pyran-2-one | C₁₆H₃₀O₂ |

| Pahutoxin | C₂₃H₄₆NO₄⁺·Cl⁻ |

| Methyl 3-hydroxyhexadecanoate | C₁₇H₃₄O₃ |

| Meldrum's acid | C₆H₈O₄ |

| Myristoyl chloride | C₁₄H₂₇ClO |

| Sodium borohydride | BH₄Na |

| 3-Hydroxyhexadecanoic acid | C₁₆H₃₂O₃ |

| (R,R)-Tartaric acid | C₄H₆O₆ |

| Raney nickel | Ni-Al |

| BINAP | C₄₄H₃₂P₂ |

| Plymuthipyranone | Variable |

Q & A

Q. What are the key synthetic methodologies for methyl 3-oxohexadecanoate, and how can researchers optimize reaction conditions?

this compound is synthesized via C-acylation of Meldrum’s acid with myristoyl chloride in tetrahydrofuran (THF), followed by methanolysis. Critical considerations include:

- Solvent choice : THF minimizes environmental impact compared to dichloromethane while maintaining reaction efficiency .

- Workup : Direct alcoholysis avoids column chromatography, which destabilizes intermediates. Adjust pH to 2 during aqueous extraction to isolate the product .

- Purity control : Use NMR or HPLC to validate crude product stability before methanolysis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : NIOSH-approved respirators, nitrile gloves, and chemical goggles .

- Storage : Keep under inert gas (e.g., argon) at -20°C to prevent oxidation.

- Decomposition risks : Avoid contact with oxidizers to prevent CO/CO₂ formation .

- Waste disposal : Treat as organic hazardous waste via certified protocols .

Q. How can researchers determine thermodynamic properties (e.g., vapor pressure, melting point) of this compound?

Methods validated for analogous methyl esters include:

- Vapor pressure : Antoine equation parameters derived from gas chromatography (GC) data .

- Enthalpy of vaporization (ΔvapH) : Averaged values from controlled-temperature GC or calorimetry (e.g., 86.6 ± 0.8 kJ/mol for methyl tetradecanoate) .

- Melting point : Differential scanning calorimetry (DSC) with ±0.3 K precision .

Table 1 : Thermodynamic Data for Methyl Tetradecanoate (Analogous Compound)

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 596.2 K | GC | |

| ΔvapH | 86.6 ± 0.8 kJ/mol | Calorimetry | |

| Melting Point | 291.85 K | DSC |

Advanced Questions

Q. How can contradictions in reported thermodynamic data for methyl esters be resolved?

Discrepancies in ΔvapH or melting points often arise from:

- Purity variances : Validate compound purity via NMR or HPLC before measurement.

- Methodological differences : Cross-reference data from multiple techniques (e.g., GC, DSC) and standardized databases like NIST .

- Temperature calibration : Use traceable thermocouples and reference materials to minimize instrument bias .

Q. What experimental design strategies optimize the synthesis of this compound derivatives?

- Mixed-methods approach : Combine quantitative yield analysis (GC, HPLC) with qualitative mechanistic studies (e.g., IR spectroscopy for acyl intermediate detection) .

- Iterative optimization : Adjust acyl chloride stoichiometry (1.2 eq recommended) and monitor real-time reaction progress via TLC .

- Green chemistry metrics : Evaluate solvent sustainability (THF vs. CH₂Cl₂) using E-factor calculations .

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

- Reactivity simulations : Density functional theory (DFT) predicts transition states for methanolysis, optimizing reaction time and temperature .

- Degradation pathways : Molecular dynamics models identify oxidation-prone sites, guiding storage conditions (e.g., inert atmosphere) .

Methodological Notes

- Data validation : Prioritize peer-reviewed studies and standardized databases (e.g., NIST) over uncorroborated sources.

- Safety compliance : Align protocols with OSHA and EU regulations for chemical handling .

- Instrumentation : Use GC-MS with derivatization (e.g., silylation) for trace analysis of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.